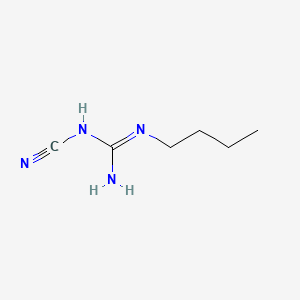

Guanidine, 1-butyl-3-cyano-

Übersicht

Beschreibung

Guanidine, 1-butyl-3-cyano- is a derivative of guanidine, a compound known for its versatile applications in various fields such as pharmaceuticals, organocatalysis, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or thioureas. For guanidine, 1-butyl-3-cyano-, a common synthetic route includes the reaction of butylamine with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the guanidine structure.

Industrial Production Methods: Industrial production of guanidine derivatives often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as transition metals can enhance the reaction efficiency and yield. The final product is typically purified through crystallization or distillation to obtain high-purity guanidine, 1-butyl-3-cyano-.

Analyse Chemischer Reaktionen

Types of Reactions: Guanidine, 1-butyl-3-cyano- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Formation of corresponding oxo-derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted guanidine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Guanidine derivatives, including 1-butyl-3-cyano-, are valuable intermediates in organic synthesis due to their versatile reactivity. They can be utilized in the synthesis of various nitrogen-containing compounds.

Synthesis of Guanidines

A recent study demonstrated a one-pot synthesis method for diverse N,N′-disubstituted guanidines using N-chlorophthalimide, isocyanides, and amines. This method achieved yields up to 81% and showcased the compound's utility in creating complex guanidine structures under mild conditions .

| Substrate Type | Yield (%) |

|---|---|

| Benzylic Isocyanides | 51-69 |

| Aliphatic Isocyanides | Up to 73 |

| Aromatic Isocyanides | 27-48 |

Pharmaceutical Applications

The pharmacological potential of guanidine derivatives is notable, particularly in developing drugs targeting various receptors.

Histamine Receptor Antagonism

Research has focused on synthesizing cyanoguanidines that act as dual antagonists for histamine H1 and H2 receptors. These compounds exhibited significant antagonistic activities, with some derivatives showing enhanced potency compared to existing medications .

| Compound | H1 Antagonistic Activity (pK_B) | H2 Antagonistic Activity (pK_B) |

|---|---|---|

| Compound 14 | 6.8 | - |

| Compound 21 | 8.42 | 6.43 |

| Compound 32 | - | - |

Anti-Cancer Properties

Guanidine derivatives have also been explored for their anti-cancer properties. Compounds derived from guanidine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth .

Biochemical Applications

Guanidine plays a crucial role in biological systems, particularly in microbial metabolism.

Guanidine-Degrading Enzymes

A study identified a guanidine-degrading enzyme in cyanobacterial species, which is essential for maintaining genomic stability under conditions where guanidine is present as a nitrogen source . This enzyme's activity enhances the organism's ability to utilize guanidine effectively.

Gene Regulation

Guanidine has been shown to trigger gene expression through specific riboswitches in bacteria. The addition of guanidine activates the expression of genes associated with metabolic pathways, showcasing its regulatory role at the molecular level .

Industrial Applications

Guanidine derivatives are also utilized as curing accelerators in epoxy resin formulations, enhancing the performance characteristics of these materials . The use of guanidine compounds in this context demonstrates their versatility beyond traditional chemical applications.

Case Study 1: Synthesis Efficiency

In a comparative study on the efficiency of synthesizing N,N′-disubstituted guanidines, researchers optimized reaction conditions to maximize yield while minimizing by-products. The findings indicated that using specific bases significantly improved product yields and purity .

Case Study 2: Pharmacological Screening

A series of pharmacological tests were conducted on synthesized cyanoguanidines to evaluate their effectiveness as histamine receptor antagonists. The results highlighted the structure-activity relationship (SAR) that guided further modifications to enhance therapeutic efficacy .

Wirkmechanismus

The mechanism of action of guanidine, 1-butyl-3-cyano- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The cyano group plays a crucial role in enhancing the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Guanidine: The parent compound with a simpler structure.

1-butylguanidine: Lacks the cyano group, resulting in different chemical properties.

1-cyanoguanidine: Lacks the butyl group, affecting its reactivity and applications.

Uniqueness: Guanidine, 1-butyl-3-cyano- is unique due to the presence of both butyl and cyano groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

Guanidine, 1-butyl-3-cyano- is a compound that has garnered interest due to its potential biological activities. This article delves into the various aspects of its biological activity, supported by case studies, data tables, and research findings.

Overview of Guanidine Compounds

Guanidine derivatives are known for their diverse biological activities, including antimicrobial, anti-cancer, and immunosuppressive effects. The guanidine moiety is significant in pharmacology due to its ability to interact with various biological targets, making it a focal point in drug discovery and development .

Chemical Structure and Properties

Guanidine, 1-butyl-3-cyano- features a butyl group and a cyano group attached to the guanidine structure. This configuration enhances its lipophilicity and solubility in biological systems, which is crucial for its interaction with biological macromolecules.

Antimicrobial Activity

Research has shown that guanidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to guanidine, 1-butyl-3-cyano- have been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Guanidine Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Guanidine, 1-butyl-3-cyano- | E. coli | 15 | |

| Guanidine, 1-butyl-3-cyano- | S. aureus | 18 | |

| Guanidine derivative X | Pseudomonas aeruginosa | 20 |

Anti-Cancer Activity

Guanidine compounds have shown promise in anti-cancer research. For example, studies indicate that guanidine derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study: Anti-Cancer Effects

In a study involving human prostate cancer cells (DU-145), guanidine derivatives exhibited significant cytotoxicity with IC50 values below 10 µM. This suggests that modifications in the guanidine structure can enhance anti-cancer activity .

Immunosuppressive Effects

Certain guanidine compounds have been reported to possess immunosuppressive properties. For instance, batzelladines derived from marine sponges containing guanidine moieties have demonstrated the ability to inhibit T-cell activation, which is beneficial in treating autoimmune diseases .

The mechanisms through which guanidine compounds exert their biological effects are varied:

- Electrostatic Interactions : The positively charged guanidine group can interact with negatively charged sites on proteins or nucleic acids, facilitating binding and activity.

- Hydrogen Bonding : The presence of multiple hydrogen bond donors allows these compounds to form stable interactions with biological targets.

- Cation-π Interactions : Guanidines can engage in cation-π interactions with aromatic residues in proteins, influencing receptor-ligand dynamics .

Eigenschaften

IUPAC Name |

2-butyl-1-cyanoguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-9-6(8)10-5-7/h2-4H2,1H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDCDPXQCUJWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194190 | |

| Record name | Guanidine, 1-butyl-3-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41283-66-3 | |

| Record name | N-Butyl-N′-cyanoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41283-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, 1-butyl-3-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041283663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, 1-butyl-3-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.